molecular formula C18H20N2O4 B034644 (-)-N,N'-Dibenzyl-D-tartaric diamide CAS No. 108321-43-3

(-)-N,N'-Dibenzyl-D-tartaric diamide

Cat. No.: B034644
CAS No.: 108321-43-3
M. Wt: 328.4 g/mol
InChI Key: BBYSAHVLSFBCMN-HOTGVXAUSA-N
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Description

(-)-N,N'-Dibenzyl-D-tartaric diamide is the enantiomeric D-form of a versatile chiral scaffold derived from tartaric acid. This compound, with the stereochemical configuration (2S,3S), serves as a valuable building block in organic and medicinal chemistry research. Its primary research value lies in its application as a chiral solvating agent, a chiral auxiliary, and a precursor for the synthesis of enantiomerically pure compounds. The molecule's utility stems from its rigid, well-defined stereochemistry and the presence of two benzyl amide and two hydroxyl functional groups. These features allow it to form diastereomeric complexes with racemic mixtures, facilitating the resolution of chiral acids and amines via techniques such as crystallization or chromatography. Furthermore, the diamide can be incorporated into larger molecular structures to induce asymmetry in synthetic reactions, enabling the production of target molecules with high enantiomeric excess (ee). Researchers also explore its use in the development of chiral catalysts and supramolecular structures due to its potential for hydrogen bonding and molecular recognition. Key Specifications (Typical for this compound class): • : 88393-57-1 (Estimated for D-enantiomer) • Molecular Formula: C₁₈H₂₀N₂O₄ • Molecular Weight: 328.36 g/mol • Specific Rotation ([α]₂₀ᴰ): Approximately -83° (c=1, DMF) [counterpart to L-form value in citation 1 ] • Physical Form: White crystalline powder • Melting Point: ~198-200 °C [based on data for similar structure in citation 3 and citation 5 ] Disclaimer: This product is intended for research and laboratory use only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) for safe handling and storage information.

Properties

IUPAC Name

(2S,3S)-N,N'-dibenzyl-2,3-dihydroxybutanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c21-15(17(23)19-11-13-7-3-1-4-8-13)16(22)18(24)20-12-14-9-5-2-6-10-14/h1-10,15-16,21-22H,11-12H2,(H,19,23)(H,20,24)/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYSAHVLSFBCMN-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(C(C(=O)NCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)[C@H]([C@@H](C(=O)NCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60333402
Record name (-)-N,N'-Dibenzyl-D-tartaric diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108321-43-3
Record name (-)-N,N'-Dibenzyl-D-tartaric diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acid-Catalyzed Synthesis

Strong acids like perchloric acid (HClO₄) and sulfuric acid (H₂SO₄) significantly enhance reaction rates. In a representative protocol:

  • Conditions : 0.01 mol oxamide derivative, 4 mL glacial acetic acid, and 0.02 mol HClO₄ are refluxed for 4 hours.

  • Yield : 82% with a melting point of 233°C.

  • Mechanism : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by benzylamine.

Table 1: Acid Catalysts and Performance

CatalystTemperature (°C)Time (h)Yield (%)Melting Point (°C)
HClO₄110482233
H₂SO₄110478234
PPA120674236

Base-Catalyzed Synthesis

Sodium ethoxide (NaOEt) in ethanol promotes amidation at room temperature but requires longer durations (24–48 hours). The base deprotonates the amine, enhancing its nucleophilicity. However, competing esterification side reactions reduce yields to 65–70%.

Lewis Acid-Mediated Synthesis

Zinc chloride (ZnCl₂) and aluminum chloride (AlCl₃) act as Lewis acid catalysts, enabling reflux in acetonitrile at 80°C for 6 hours. These catalysts coordinate with carbonyl groups, polarizing the C=O bond for efficient amide formation. Yields range from 70–75%, with ZnCl₂ offering superior selectivity.

Industrial-Scale Production

Continuous Flow Reactors

Modern facilities employ tubular flow reactors to optimize heat transfer and mixing. Key parameters include:

  • Residence Time : 30–60 minutes at 100°C.

  • Pressure : 5–10 bar to maintain solvent liquidity.

  • Output : 1–5 kg/hour with 90–93% purity.

Solvent Recycling Systems

Toluene and dichloromethane are recovered via fractional distillation, reducing waste and costs. Automated pH adjustment units ensure consistent quenching, minimizing manual intervention.

Comparative Analysis of Methodologies

Table 2: Efficiency and Scalability of Methods

MethodCatalystYield (%)Purity (%)Scalability
ClassicalDCC/DMAP9598Moderate
Acid-CatalyzedHClO₄8295High
Lewis AcidZnCl₂7592Moderate
Continuous FlowNone9390High

The classical method remains the gold standard for purity but suffers from high DCC costs. Acid-catalyzed routes balance yield and scalability, while continuous flow systems excel in large-scale production despite marginally lower purity.

Chemical Reactions Analysis

Types of Reactions

(-)-N,N’-Dibenzyl-D-tartaric diamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

(-)-N,N’-Dibenzyl-D-tartaric diamide has diverse applications in scientific research:

Mechanism of Action

The mechanism by which (-)-N,N’-Dibenzyl-D-tartaric diamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to specific sites, influencing biochemical pathways and catalytic processes. The formation of hydrogen bonds and hydrophobic interactions plays a crucial role in its activity .

Comparison with Similar Compounds

Enantiomeric Pair: (+)-N,N'-Dibenzyl-L-tartaric Diamide

The L-enantiomer, (+)-N,N'-Dibenzyl-L-tartaric diamide, shares identical molecular weight (328.37 g/mol) and functional groups but differs in stereochemistry (2R,3R configuration) . While both enantiomers are used in chiral separations, their biological activities diverge significantly. The L-form is often preferred in pharmaceutical applications due to its compatibility with naturally occurring L-amino acids .

Table 1: Comparison of D- and L-Enantiomers

Property (-)-N,N'-Dibenzyl-D-tartaric Diamide (+)-N,N'-Dibenzyl-L-tartaric Diamide
Molecular Weight (g/mol) 328.4 328.37
Configuration (2S,3S) (2R,3R)
IC₅₀ (BACE-1) 85.3 μM Not reported
Preferred Applications Enzyme inhibition, chiral resolution Pharmaceutical synthesis

N,N,N',N'-Tetramethyl-D-tartaric Diamide

Replacing benzyl groups with methyl moieties yields N,N,N',N'-tetramethyl-D-tartaric diamide. This substitution reduces steric bulk and hydrophobicity (logP ~0.5 estimated), enhancing solubility in polar solvents. Conformational studies reveal that the tetramethyl derivative favors a G" conformation stabilized by intramolecular hydrogen bonds, whereas the dibenzyl analog adopts a T-conformation due to benzyl-induced steric effects . The tetramethyl variant is less effective in chiral resolution but finds utility in computational modeling of hydrogen-bonding interactions .

D-(-)-Tartaric Acid and Its Dehydratase Substrates

D-(-)-Tartaric acid itself is a substrate for D-(-)-tartrate dehydratase, which converts it to oxaloacetate . Unlike the acid, this compound cannot act as a substrate due to the absence of free carboxylic groups. However, its structural similarity to D-tartrate allows it to interact with enzymes like dehydratases, albeit as a weaker inhibitor (e.g., meso-tartrate inhibits dehydratase at 0.6 mM, while the diamide’s inhibition remains unquantified in the evidence) .

Dicarboxylic Acid Salts of Diamides

Compounds like N,N-dimethylimidodicarbonimidic diamide dicarboxylate () highlight how diamide modifications impact pharmacological properties. However, this hydrophobicity may also reduce aqueous solubility, complicating formulation .

Conformational and Computational Analysis

Semi-empirical and ab-initio studies () demonstrate that this compound stabilizes in a T-conformation via intramolecular hydrogen bonds between the hydroxyl and amide groups, forming a five-membered ring. In contrast, fluorine-substituted analogs (e.g., OH → F) adopt distinct conformations due to altered hydrogen-bonding capacity, underscoring the role of substituents in dictating molecular geometry .

Biological Activity

(-)-N,N'-Dibenzyl-D-tartaric diamide is a chiral compound derived from D-tartaric acid, characterized by its two benzyl groups linked through amide bonds. This compound has gained attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities and applications as a chiral auxiliary in asymmetric synthesis.

  • Molecular Formula: C18_{18}H20_{20}N2_2O4_4
  • Molecular Weight: 328.36 g/mol
  • Structure: The compound features a D-tartaric acid backbone with two benzyl substituents, contributing to its chirality and reactivity.

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Materials: Tartaric acid and benzylamine.
  • Reaction Conditions: Conducted in organic solvents like dichloromethane or toluene under reflux.
  • Catalysts: Dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) are commonly used to facilitate the formation of the amide bond.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Its chiral nature allows for selective binding, influencing biochemical pathways through:

  • Hydrogen Bonding: Facilitates interactions with active sites of enzymes.
  • Hydrophobic Interactions: Enhances binding affinity to non-polar regions of proteins.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Enzyme Inhibition

The compound has been investigated for its potential role in inhibiting specific enzymes, which can be pivotal in drug development. For instance, it may act as a competitive inhibitor for certain enzyme classes, impacting metabolic pathways.

2. Antimicrobial Properties

Studies have shown that derivatives of tartaric acid, including diamides, can possess antimicrobial properties. While specific data on this compound is limited, its structural analogs have demonstrated activity against various pathogens .

3. Chiral Auxiliary in Asymmetric Synthesis

Due to its chirality, this compound is utilized as a chiral auxiliary in asymmetric synthesis processes. This application is crucial in the pharmaceutical industry for producing enantiomerically pure compounds, which are often required for therapeutic efficacy .

Case Studies and Research Findings

Several studies have explored the biological activity and applications of this compound:

StudyFindings
Wilson et al. (2017)Investigated the efficacy of diamide insecticides, noting structural similarities that may influence biological activity in pest control applications .
PubChem DatabaseCompounds similar to this compound were analyzed for their roles as chiral auxiliaries, highlighting its significance in drug synthesis .
Smolecule AnalysisEmphasized the compound's potential in drug design due to its interactions with biological systems and enzyme inhibition capabilities.

Q & A

Q. How is (-)-N,N'-Dibenzyl-D-tartaric diamide synthesized, and what reaction conditions are optimal?

this compound is synthesized via the reaction of dibenzoyltartaric acid with benzylamine. The process involves coupling under anhydrous conditions, typically using a base such as triethylamine to facilitate amide bond formation. The product is isolated through crystallization or filtration, followed by purification via recrystallization in organic solvents like ethyl acetate or methanol. This method ensures high enantiomeric purity, critical for chiral applications .

Q. What analytical techniques are employed to characterize this compound?

Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : To confirm stereochemistry and monitor reaction progress.
  • Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) and amide (N-H) functional groups.
  • Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves absolute configuration in crystalline forms. These techniques are standard for verifying structural integrity and purity in chiral diamides .

Advanced Research Questions

Q. What is the inhibitory activity of this compound against β-secretase (BACE-1), and how does it compare to other inhibitors?

The compound exhibits an IC₅₀ of 85.3 μM against BACE-1, as determined by enzyme inhibition assays. Comparative analysis with structurally similar inhibitors (e.g., S450588, IC₅₀ = 51.6 μM) highlights the role of steric bulk and hydrogen-bonding capacity in inhibitory efficiency. Discrepancies in activity are analyzed using consensus scoring and principal component analysis (PCA) to identify pharmacophoric features critical for binding .

Q. How can this compound be applied in designing metal coordination complexes?

Diamides with flexible spacers (e.g., -(CH₂)ₙ-) are used to construct uranyl (UO₂²⁺) complexes, where the ligand adopts κ²-bidentate or bridging modes depending on spacer length. For instance, shorter spacers (n = 1-2) favor monometallic complexes, while longer chains (n = 5-6) form helical polymers. These structures are characterized via single-crystal X-ray diffraction , Raman spectroscopy , and DFT calculations to assess bonding and stability .

Methodological Considerations

  • Handling Data Contradictions : Discrepancies in inhibitory activity (e.g., IC₅₀ values) are resolved by validating assay conditions (pH, temperature) and employing molecular docking to probe binding site interactions.
  • Synthetic Optimization : Reaction yields are improved by controlling stoichiometry, solvent polarity (e.g., dichloromethane vs. methanol), and catalyst selection (e.g., DBU for Michael additions) .

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